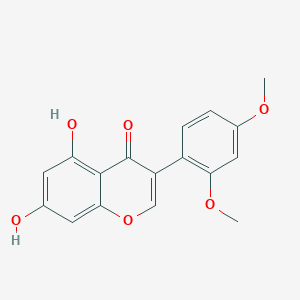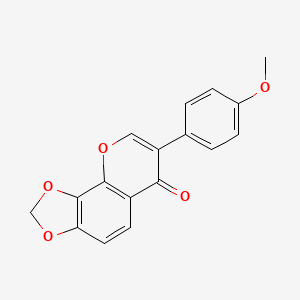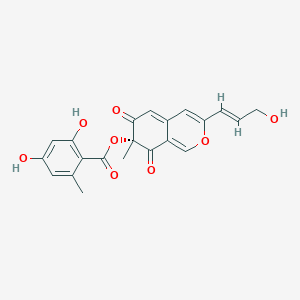
Phyllanthus emblica extracts
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phyllanthus emblica, commonly known as Indian gooseberry or amla, is a fruit-bearing tree of the family Euphorbiaceae. It is widely distributed in tropical and subtropical regions, including India, China, and Southeast Asia. The fruit of Phyllanthus emblica is renowned for its rich content of bioactive compounds, including phenolic acids, flavonoids, tannins, alkaloids, phytosterols, terpenoids, organic acids, amino acids, and vitamins. These compounds confer a variety of health benefits, such as antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phyllanthus emblica extracts are typically obtained through various extraction methods, including hydro-distillation, steam distillation, and solvent extraction. The choice of method depends on the desired bioactive compounds. For instance, ethanol and water are commonly used solvents for extracting phenolic compounds and flavonoids .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The fruit is first cleaned and dried, followed by grinding into a fine powder. The powder is then subjected to solvent extraction using ethanol or water. The extract is concentrated under reduced pressure and dried to obtain a powdered form. This extract can be further processed into various formulations for use in pharmaceuticals, nutraceuticals, and cosmetics .
Análisis De Reacciones Químicas
Types of Reactions: Phyllanthus emblica extracts undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the bioactive compounds to enhance their efficacy and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, carried out under basic or neutral conditions.
Major Products: The major products formed from these reactions include modified phenolic compounds, flavonoids, and tannins with enhanced bioactivity and stability .
Aplicaciones Científicas De Investigación
Phyllanthus emblica extracts have a wide range of scientific research applications:
Chemistry: Used as natural antioxidants and preservatives in food and cosmetic industries.
Biology: Studied for their anti-inflammatory and immunomodulatory effects.
Medicine: Investigated for their potential in treating diabetes, liver disorders, and cardiovascular diseases.
Industry: Utilized in the development of functional foods, dietary supplements, and herbal medicines .
Mecanismo De Acción
Phyllanthus emblica extracts are often compared with other natural extracts such as those from Terminalia chebula, Terminalia bellirica, and Azadirachta indica. While all these extracts possess antioxidant and anti-inflammatory properties, Phyllanthus emblica is unique due to its high vitamin C content and diverse range of bioactive compounds .
Comparación Con Compuestos Similares
Terminalia chebula: Known for its antimicrobial and anti-inflammatory properties.
Terminalia bellirica: Used for its hepatoprotective and antioxidant effects.
Azadirachta indica: Renowned for its immunomodulatory and anti-diabetic properties .
Phyllanthus emblica extracts stand out due to their comprehensive health benefits and versatility in various applications, making them a valuable natural resource for scientific research and industrial use.
Propiedades
Número CAS |
90028-28-7 |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600589.png)
